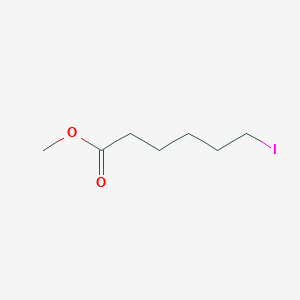
5-Methoxycarbonyl-1-pentyl iodide
Overview
Description
Compounds like “5-Methoxycarbonyl-1-pentyl iodide” typically belong to the class of organic compounds known as esters. Esters are compounds derived from carboxylic acids where the hydroxyl group has been replaced by an alkyl or other organic group .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like esterification or substitution reactions . For example, piperidine derivatives, which are important synthetic fragments for designing drugs, can be synthesized through intra- and intermolecular reactions .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray diffraction . For instance, the structure of a related compound, (endo)-1-methoxycarbonyl-5-ethoxycarbonyl-4,5,6,11b-tetrahydroisoxazolidino- [2,3-a]-β-carboline, was determined using X-rays .Chemical Reactions Analysis
The chemical reactions of a compound can be influenced by various factors such as its functional groups and the conditions under which the reaction is carried out . For example, the reactions of dimethyl carbonate and its derivatives have been studied extensively .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For example, the physico-chemical properties of biomaterials can be analyzed using high-throughput techniques .Scientific Research Applications
Synthesis Applications
5-Methoxycarbonyl-1-pentyl iodide has been utilized in various synthesis applications. For instance, it has been involved in the efficient preparation of vinylcyclopropane via SN′ cyclization processes (Bailey & Tao, 1997). Additionally, its reactivity towards conjugated olefins in free radical additions has enabled new syntheses of polyfunctional long-chain compounds (Minisci et al., 1969).
Corrosion Inhibition
In the field of corrosion inhibition, derivatives of this compound have been synthesized and evaluated as corrosion inhibitors for low carbon steel in acidic environments, showcasing significant inhibition effects (Alhaffar et al., 2018).
Chemical Decomposition Studies
Studies on the decomposition of 1-pentyl radicals, for which this compound is a precursor, have been conducted to understand the chemical behavior of these compounds under specific conditions (Tsang et al., 1998).
Radiochemistry and Imaging Agents
The compound has also been used in radiochemistry, particularly in the synthesis of potential radioligands for non-invasive assessment of serotonin uptake sites (Matarrese et al., 1997). Moreover, iodinated tellurium fatty acids, synthesized using similar structures, have been explored as myocardial imaging agents (Knapp et al., 1983).
Chemical Sensor Development
Research has also been conducted on the preparation of iodide selective carbon paste electrodes, where derivatives of this compound played a role in enhancing the sensor's accuracy and selectivity (Ghaedi et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 6-iodohexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13IO2/c1-10-7(9)5-3-2-4-6-8/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIASHHAADPIIDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



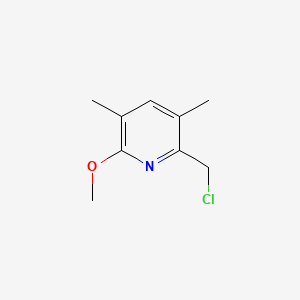
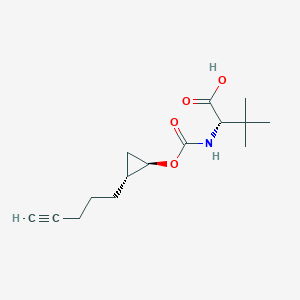
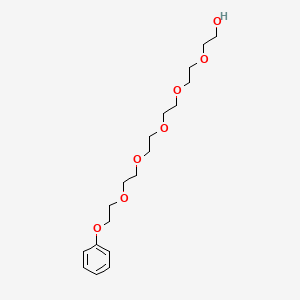
![3,6-Dibromobenzo[B]thiophene](/img/structure/B3240001.png)
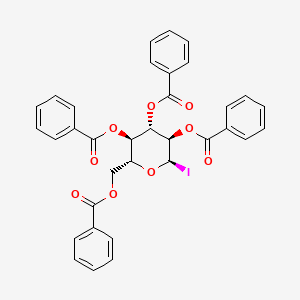
![{[4-(Carboxymethyl)phenyl]methyl}triphenylphosphanium bromide](/img/structure/B3240007.png)
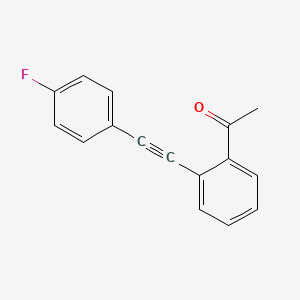
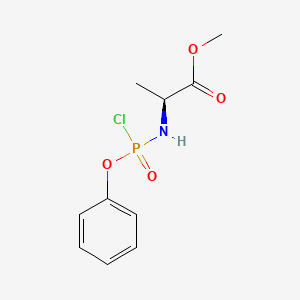
![{2-[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}amine dihydrochloride](/img/structure/B3240022.png)
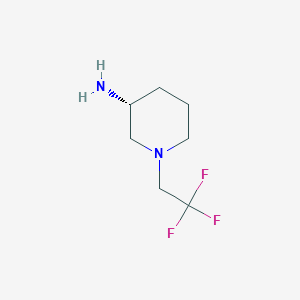
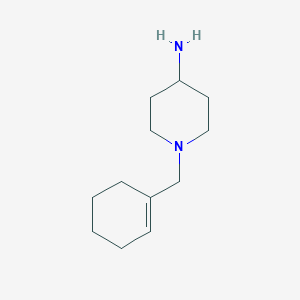
![C-[4-(1,1-Difluoro-ethyl)-pyrimidin-5-yl]-methylamine](/img/structure/B3240044.png)
![3-Azabicyclo[3.1.0]hexan-6-ol](/img/structure/B3240063.png)
